molecular formula C21H18F4N4O4 B15007218 1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione

Cat. No.: B15007218
M. Wt: 466.4 g/mol
InChI Key: HZZQNGYFTSDFMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is a complex organic compound characterized by its unique structural components It contains a fluorophenyl group, a nitro-trifluoromethylphenyl group, and a piperazinyl-pyrrolidine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the nitro and trifluoromethyl groups. The final step involves the formation of the pyrrolidine-2,5-dione core. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various solvents like ethanol or methanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazino}ethan-1-one
  • (4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)(phenyl)methanone
  • 2-(4-{[4-nitro-2-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)ethan-1-ol

Uniqueness

1-(4-Fluorophenyl)-3-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H18F4N4O4

Molecular Weight

466.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C21H18F4N4O4/c22-14-2-4-15(5-3-14)28-19(30)12-18(20(28)31)27-9-7-26(8-10-27)16-6-1-13(21(23,24)25)11-17(16)29(32)33/h1-6,11,18H,7-10,12H2

InChI Key

HZZQNGYFTSDFMS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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